1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound characterized by a pyrazole ring substituted with both a cyclopropylmethyl group and a pyridin-3-yl group. This compound's unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and materials science. Its potential applications include roles as pharmaceutical agents and in the development of novel materials with specific properties such as luminescence and conductivity.
This compound is classified under pyrazole derivatives, which are known for their diverse pharmacological activities. The specific chemical structure can be denoted by its International Union of Pure and Applied Chemistry name, highlighting its substituents and the pyrazole core. It is often synthesized through methods involving cyclization reactions and substitution reactions that introduce the cyclopropylmethyl and pyridin-3-yl groups .
The synthesis of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol typically involves several key steps:
The molecular formula for 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol can be expressed as . Its structure features:
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol can participate in various chemical reactions:
The choice of reagents significantly impacts the outcomes of these reactions:
The mechanism of action for 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol involves its interaction with biological targets at the molecular level. The unique substituents on the pyrazole ring influence its binding affinity to various receptors or enzymes. Studies indicate that compounds with similar structures exhibit activity against specific biological pathways, which may include inhibition of certain enzymes or modulation of receptor activity .
The physical properties include:
Chemical properties encompass:
Data from spectral analyses (e.g., NMR, IR) provide additional insights into functional groups present within the compound .
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol has several notable applications:
The compound integrates three pharmacologically significant moieties: a pyrazole core, a pyridin-3-yl substituent, and a cyclopropylmethyl group. This configuration creates a multifunctional architecture with distinct advantages in drug design:
Hybrid Heterocyclic System: The fusion of pyrazole (a 5-membered diazole) and pyridine (a 6-membered aza-aromatic) generates complementary electronic properties. The pyridin-3-yl group at position 3 provides an additional hydrogen-bond acceptor site distinct from pyridin-2-yl or pyridin-4-yl isomers, influencing target selectivity [1] [4]. Positional isomers significantly alter binding interactions, as evidenced by the distinct physicochemical profiles of pyridin-4-yl analogs [4].
Cyclopropylmethyl Enhancement: N1-substitution with cyclopropylmethyl introduces steric constraint and metabolic resistance. Cyclopropyl groups restrict molecular flexibility, potentially improving receptor fit, while enhancing membrane permeability due to moderate lipophilicity. This moiety also reduces susceptibility to oxidative metabolism compared to linear alkyl chains [4].
Hydroxyl Functionality: The C5-hydroxyl group serves dual roles as a hydrogen-bond donor/acceptor and a synthetic handle for prodrug derivatization. This polarity modifier counterbalances the hydrophobic cyclopropyl and aromatic systems, potentially improving aqueous solubility relative to non-hydroxylated analogs.
Table 1: Structural Comparison of Pyridine-Pyrazole Hybrids
Positional Isomer | Molecular Formula | Key Structural Features | Pharmacological Relevance |
---|---|---|---|
Pyridin-3-yl (Target) | C₁₃H₁₄N₃O | Pyridine N meta to linkage | Asymmetric H-bonding capacity |
Pyridin-4-yl [4] | C₁₃H₁₅N₃O | Pyridine N para to linkage | Enhanced π-stacking potential |
Pyridin-2-yl [1] | C₁₃H₁₅N₃O | Pyridine N ortho to linkage | Chelation capability |
The molecular weight (228.28 g/mol) and moderate logP (predicted ~1.8-2.2) align with drug-likeness parameters, while the nitrogen-rich framework (three acceptors; one donor) supports target engagement versatility. This balance enables traversal of biological barriers while maintaining sufficient polar surface area for solubility [4].
Pyrazole-based therapeutics have undergone strategic evolution since their initial discovery, with structural refinements targeting enhanced specificity and ADME optimization. Key developmental milestones relevant to the target compound include:
Therapeutic Area Expansion: Between 2014-2023, the FDA approved 20 pyrazole-containing drugs, with oncology dominating (45%, 9 drugs) followed by genetic disorders (20%, 4 drugs), infections (15%, 3 drugs), and neurological conditions (10%, 2 drugs) [3]. This distribution underscores pyrazole's adaptability across therapeutic areas, driven by its target modularity. The compound's pyridine conjugation mirrors a prevalent design strategy observed in 35% (7 drugs) of recently approved pyrazole pharmaceuticals [3].
Metabolism-Guided Design: Contemporary pyrazole derivatives increasingly incorporate metabolic blockers like cyclopropyl groups. Approximately 25% of FDA-approved pyrazole drugs undergo primary metabolism via CYP3A4, with 10% requiring both CYP3A4 and CYP2C9 [3]. The cyclopropylmethyl substituent in the target compound directly addresses this vulnerability by shielding oxidation sites, potentially reducing clearance pathways.
Formulation and Delivery Trends: Analysis reveals 53% of approved pyrazole drugs utilize tablet formulations, with 80% employing oral administration [3]. The target compound's structural features align with this delivery preference—its moderate molecular weight (<500 g/mol) and balanced lipophilicity support gastrointestinal absorption and oral bioavailability.
Table 2: Development Trends in FDA-Approved Pyrazole Drugs (2014-2023) [3]
Design Feature | Prevalence (%) | Relevance to Target Compound |
---|---|---|
Pyridine Conjugation | 35% (7 drugs) | Direct structural mimicry |
Fluorine Substitution | ~30% (6 drugs) | Not present |
Oral Administration | 80% (16 drugs) | Physicochemical alignment |
CYP3A4 Metabolism | 25% (5 drugs) | Mitigated via cyclopropyl |
Oncology Indication | 45% (9 drugs) | Potential therapeutic alignment |
The compound exemplifies modern "metabolite-proofing" strategies through its cyclopropylmethyl group—a direct response to historical attrition issues from rapid metabolism of earlier pyrazole derivatives. This evolution reflects medicinal chemistry's shift toward combining target potency with optimized pharmacokinetics [3] [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1